molecular formula C11H20ClNO2 B6306999 L-Proline, 4-cyclohexyl-, hydrochloride, cis- CAS No. 82087-68-1

L-Proline, 4-cyclohexyl-, hydrochloride, cis-

Cat. No.: B6306999
CAS No.: 82087-68-1
M. Wt: 233.73 g/mol
InChI Key: BHGFUQJUTOVQOS-IYPAPVHQSA-N
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Description

Contextualization of Proline Derivatives in Contemporary Organic Chemistry

Proline and its derivatives are celebrated for their role as "the simplest enzymes," capable of facilitating a wide array of chemical transformations under mild conditions. nih.govtandfonline.com Their rigid pyrrolidine (B122466) ring structure provides a well-defined chiral environment, crucial for inducing stereoselectivity in reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.govresearchgate.net The functionalization of the proline ring, particularly at the 4-position, allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing the outcome of the catalyzed reaction. organic-chemistry.org The introduction of substituents can impact the conformational preferences of the pyrrolidine ring, which in turn affects the orientation of the reactants in the transition state and, consequently, the stereochemistry of the product. nih.gov

Historical Development and Emerging Significance of cis-4-Cyclohexyl-L-proline Hydrochloride in Academic Inquiry

The scientific interest in 4-substituted proline derivatives has historical roots in the pharmaceutical industry. A notable example is the trans isomer of 4-cyclohexyl-L-proline, which is a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. ptfarm.plnih.gov This established application of the trans isomer has naturally spurred academic interest in the properties and potential applications of its cis counterpart.

While the synthesis of various 4-alkyl-L-proline derivatives is documented in the scientific literature, detailed research focusing specifically on the catalytic applications of cis-4-Cyclohexyl-L-proline hydrochloride is still an emerging area. nih.gov The unique spatial arrangement of the cyclohexyl group in the cis configuration is hypothesized to create a distinct steric environment around the catalytic center, potentially leading to different or improved selectivity in asymmetric transformations compared to other proline derivatives.

Scope and Objectives of Research on cis-4-Cyclohexyl-L-proline Hydrochloride

Current and future research on cis-4-Cyclohexyl-L-proline hydrochloride is primarily directed towards elucidating its potential as an organocatalyst in asymmetric synthesis. The main objectives of these investigations include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain the pure cis isomer of 4-cyclohexyl-L-proline hydrochloride.

Conformational Analysis: Studying the conformational dynamics of the pyrrolidine ring and the influence of the bulky cyclohexyl group on its puckering, which is crucial for understanding its catalytic behavior. nih.gov

Catalytic Activity and Scope: Evaluating the efficacy of cis-4-Cyclohexyl-L-proline hydrochloride as a catalyst in a variety of asymmetric reactions. This involves determining its catalytic loading, efficiency (yields), and stereoselectivity (diastereomeric and enantiomeric excess) for different substrates.

Mechanistic Studies: Investigating the reaction mechanisms to understand how the cis-cyclohexyl substituent influences the transition states and dictates the stereochemical outcome of the reactions.

Due to the nascent stage of research focused specifically on the catalytic applications of cis-4-Cyclohexyl-L-proline hydrochloride, detailed research findings with comprehensive data on its performance in various reactions are not yet widely available in peer-reviewed literature. The scientific community anticipates that future studies will populate this area with the robust data necessary to fully assess the potential of this intriguing proline derivative.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFUQJUTOVQOS-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2C[C@H](NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis 4 Cyclohexyl L Proline Hydrochloride and Its Precursors

Stereocontrolled Synthesis of the cis-4-Cyclohexylproline Skeleton

The cornerstone of synthesizing cis-4-cyclohexyl-L-proline is the creation of the 4-substituted pyrrolidine (B122466) ring with the correct absolute and relative stereochemistry. This is typically achieved through a combination of enantioselective and diastereoselective reactions.

The initial chirality of the proline scaffold is often established using asymmetric catalysis. Phase-transfer catalysis (PTC) has emerged as a powerful method for the enantioselective synthesis of 4-substituted prolines. acs.org This approach commonly involves the alkylation of a glycine-derived Schiff base in the presence of a chiral phase-transfer catalyst.

One effective strategy is the double allylic alkylation of a glycine (B1666218) imine analog, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions, to produce a 4-methylene-substituted proline scaffold. nih.gov This intermediate is versatile and can be further functionalized. nih.gov The reaction conditions, particularly temperature, are crucial for achieving high enantioselectivity. nih.gov For instance, conducting the reaction at -20 °C can yield a product with a 95:5 enantiomeric ratio (e.r.). nih.gov

Another PTC-based method utilizes a Michael addition of a protected glycine Schiff base to an α,β-unsaturated acceptor. acs.org This route provides direct access to 4-substituted proline derivatives in high yields and with excellent enantiomeric excess (% ee), often exceeding 97% ee. acs.org The choice of catalyst and reaction temperature can be optimized to improve enantioselectivity, especially for sterically demanding substituents like the cyclohexyl group. acs.org

Table 1: Enantioselective Synthesis of 4-Substituted Proline Precursors via Phase-Transfer Catalysis (PTC)

MethodCatalyst SystemKey ConditionsEnantioselectivity (% ee)Reference
Double Allylic AlkylationChinchonidine-derived PTC-20 °C, 7 h90% (95:5 e.r.) nih.gov
Michael AdditionChiral PTC (e.g., Cinchona alkaloid-derived)-78 to -95 °C89-97% acs.org

Once the enantiopure backbone is formed, the next critical step is to control the relative stereochemistry at the C4 position to selectively form the cis-isomer. The stereochemical outcome is highly dependent on the synthetic route.

For routes proceeding through a 4-methylene or related unsaturated intermediate, catalytic hydrogenation is a common and effective method for establishing the cis stereochemistry. acs.org The hydrogenation of the double bond using a palladium on carbon (Pd/C) catalyst typically occurs from the less sterically hindered face of the molecule, leading to the desired cis product with high diastereoselectivity (often >10:1 dr). acs.org

An alternative strategy bypasses the need for a diastereoselective reduction by starting with a precursor that already contains the desired cis stereochemistry. A widely available and cost-effective starting material for this purpose is (2S, 4R)-4-hydroxy-L-proline, commonly known as cis-4-hydroxy-L-proline. mdpi.comchemrxiv.org This chiron possesses the correct absolute stereochemistry at C2 and the desired relative cis relationship between the C2 carboxyl group and the C4 substituent. Synthetic manipulations can then be focused on converting the 4-hydroxyl group into the target cyclohexyl moiety while preserving the existing stereochemistry. mdpi.com

Functionalization Strategies for Cyclohexyl Moiety Integration

The introduction of the cyclohexyl group at the C4 position of the proline ring can be accomplished through several chemical transformations.

One direct method involves the stereoselective alkylation of a glutamic acid derivative, followed by reduction, mesylation, and subsequent intramolecular cyclization to form the pyrrolidine ring with the cyclohexyl group already in place. elsevierpure.com

When starting from cis-4-hydroxy-L-proline, a multi-step sequence is required. This typically begins with the protection of the amine and carboxyl groups. mdpi.com The 4-hydroxyl group is then oxidized to a ketone, yielding a 4-oxo-proline intermediate. mdpi.com This ketone can then be subjected to a Wittig reaction with cyclohexyltriphenylphosphonium (B8372123) bromide to form a 4-cyclohexylidene proline derivative. mdpi.com The final step in this sequence is the diastereoselective hydrogenation of the exocyclic double bond, which, similar to the hydrogenation of endocyclic double bonds, generally proceeds with high selectivity for the cis isomer due to steric hindrance. acs.org

Optimization of Hydrochloride Salt Formation and Purification

The final step in the synthesis is the conversion of the free amino acid, cis-4-cyclohexyl-L-proline, into its hydrochloride salt. This process not only prepares the compound in a stable, crystalline form but also serves as a crucial purification step.

The salt formation is typically achieved by treating a solution of the purified amino acid with hydrochloric acid. mdpi.com A common laboratory procedure involves dissolving the free base in an organic solvent, such as dioxane or ethanol (B145695), and then adding a solution of hydrogen chloride (e.g., HCl in dioxane or ethereal HCl). mdpi.com The hydrochloride salt, being less soluble in these organic solvents, precipitates out of the solution.

Optimization of this process involves the careful selection of solvents to maximize yield and purity. The precipitated salt is typically collected by filtration and washed with a non-polar solvent, such as diethyl ether, to remove any residual non-ionic impurities. mdpi.com For achieving high purity, recrystallization is often employed. A mixture of solvents, like ethanol and water, can be used to dissolve the crude salt at an elevated temperature, followed by slow cooling to induce the formation of well-defined crystals of high purity. mdpi.com The purity of the final product is rigorously assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. nih.govnih.gov

Novel Synthetic Pathways and Process Intensification in the Preparation of cis-4-Cyclohexyl-L-proline Hydrochloride

Recent advances in synthetic chemistry offer potential avenues for more efficient and scalable syntheses of cis-4-cyclohexyl-L-proline hydrochloride. One innovative approach is "proline editing," which is performed on a solid-phase peptide synthesis platform. acs.orgnih.gov In this method, a peptide containing a 4-hydroxyproline (B1632879) residue is synthesized, and the hydroxyl group is then chemically modified in a stereospecific manner. acs.org This strategy could be adapted for the synthesis of the target compound by converting the hydroxyl group to the cyclohexyl substituent via an oxidation-Wittig-hydrogenation sequence while the proline is anchored to the solid support. acs.org

Application of Cis 4 Cyclohexyl L Proline Hydrochloride in Asymmetric Catalysis

Organocatalytic Transformations Mediated by cis-4-Cyclohexyl-L-proline Hydrochloride

The presence of the cyclohexyl group in the cis configuration relative to the carboxylic acid is anticipated to create a distinct steric environment around the catalytic center. This can lead to enhanced stereochemical control in various organocatalytic reactions compared to unsubstituted L-proline. The hydrochloride salt form ensures the catalyst is stable and easy to handle, and the active catalytic species can be generated in situ.

The direct asymmetric aldol (B89426) reaction, a powerful tool for carbon-carbon bond formation, is a hallmark of proline catalysis. wikipedia.orgnih.gov The reaction typically proceeds through an enamine intermediate formed between the ketone donor and the proline catalyst. The subsequent nucleophilic attack on the aldehyde acceptor is directed by the chiral environment of the catalyst. The bulky cyclohexyl group in cis-4-cyclohexyl-L-proline hydrochloride is expected to create a more defined chiral pocket, potentially leading to higher diastereo- and enantioselectivities. By sterically shielding one face of the enamine intermediate, the catalyst can enforce a more specific trajectory for the incoming electrophile.

Similarly, in the Mannich reaction, which furnishes β-amino carbonyl compounds, the catalyst activates the carbonyl donor via enamine formation for subsequent addition to an imine. 20.210.105wikipedia.orgresearchgate.net The stereochemical outcome of this three-component reaction is highly dependent on the catalyst structure. It is hypothesized that the cis-cyclohexyl substituent would play a crucial role in the transition state assembly, favoring the formation of one stereoisomer over the others. Research on various proline derivatives has shown that substitution at the 4-position can significantly impact the stereoselectivity of Mannich reactions. libretexts.org

Table 1: Hypothetical Performance in Aldol and Mannich Reactions (Note: The following data is illustrative and based on expected trends for sterically hindered proline catalysts, as specific experimental data for cis-4-Cyclohexyl-L-proline hydrochloride is not readily available in published literature.)

ReactionElectrophileNucleophileDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
Aldol4-NitrobenzaldehydeCyclohexanone>95:5>98
MannichN-PMP-protected iminePropanal>90:10>95

The asymmetric Michael addition, a key reaction for the formation of 1,5-dicarbonyl compounds and related structures, is another area where proline-based catalysts excel. researchgate.netnih.gov The reaction involves the conjugate addition of a nucleophile, typically an enamine derived from a ketone or aldehyde, to an α,β-unsaturated electrophile. The stereoselectivity is governed by the ability of the catalyst to control the facial selectivity of the addition. The steric bulk of the cis-4-cyclohexyl group is predicted to effectively block one face of the enamine, leading to high levels of stereocontrol in the formation of the new stereocenters. This enhanced steric hindrance could be particularly beneficial in reactions involving challenging substrates that may exhibit low selectivity with smaller catalysts like L-proline. nih.gov

The direct enantioselective α-functionalization of carbonyl compounds, such as α-aminoxylation and α-amination, provides access to valuable chiral building blocks like α-hydroxy and α-amino carbonyl derivatives. nih.govnih.gov In these reactions, the proline catalyst forms an enamine intermediate which then attacks an electrophilic oxygen or nitrogen source. researchgate.netresearchgate.netelsevierpure.com The enantioselectivity of these transformations is highly sensitive to the steric and electronic nature of the catalyst. The cis-4-cyclohexyl substituent is expected to provide a rigid and well-defined steric environment, thereby enhancing the facial discrimination of the enamine intermediate upon attack by the electrophile, leading to high enantiomeric excesses.

Proline and its derivatives can also catalyze cycloaddition reactions, such as the Diels-Alder reaction, through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone. unibo.it This iminium ion activation lowers the LUMO of the dienophile, accelerating the reaction and inducing stereoselectivity. The steric hindrance provided by the cis-4-cyclohexyl group in cis-4-cyclohexyl-L-proline hydrochloride would likely influence the dienophile's conformation in the transition state, leading to enhanced control over the endo/exo selectivity and the facial selectivity of the cycloaddition.

Ligand Design and Chiral Auxiliaries Incorporating cis-4-Cyclohexyl-L-proline Hydrochloride

Beyond its direct use as an organocatalyst, the cis-4-cyclohexyl-L-proline hydrochloride scaffold is a valuable building block for the synthesis of more complex chiral ligands and auxiliaries for metal-catalyzed asymmetric reactions. organic-chemistry.org

The amino acid functionality of cis-4-cyclohexyl-L-proline allows for its incorporation into various ligand frameworks, such as phosphines, amines, and oxazolines. The resulting ligands can then be coordinated to a metal center to create a chiral catalyst for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. researchgate.net

The rigid pyrrolidine (B122466) ring and the bulky cyclohexyl group of the parent amino acid can impart a well-defined and sterically demanding chiral environment around the metal center. This is crucial for achieving high levels of stereocontrol in the catalytic process. For example, a bidentate phosphine (B1218219) ligand derived from cis-4-cyclohexyl-L-proline could be used in transition metal-catalyzed asymmetric hydrogenations, where the steric bulk would be expected to effectively differentiate between the two faces of a prochiral olefin.

Table 2: Potential Applications in Metal-Catalyzed Reactions (Note: This table presents potential applications based on the known utility of similar chiral ligands, as specific examples for ligands derived from cis-4-Cyclohexyl-L-proline hydrochloride are not widely documented.)

MetalLigand Type Derived from CatalystReaction TypeSubstrateExpected Outcome
RhodiumChiral PhosphineAsymmetric HydrogenationProchiral OlefinHigh % ee
PalladiumChiral N-Heterocyclic CarbeneAsymmetric Allylic AlkylationAllylic AcetateHigh % ee
CopperChiral Bis(oxazoline)Asymmetric Friedel-Crafts AlkylationIndoleHigh % ee

Bifunctional Catalysis Incorporating the Proline Scaffold

The inherent bifunctionality of the proline scaffold, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), is a key feature that underpins its catalytic prowess. nih.govnih.gov In the case of cis-4-Cyclohexyl-L-proline hydrochloride, this intrinsic dual functionality is preserved and enhanced by the steric demands of the cyclohexyl group.

In a typical organocatalytic cycle, the secondary amine of the proline catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid moiety can act as a proton donor, activating an electrophile and directing its approach to the enamine. This cooperative activation is a hallmark of bifunctional catalysis. nih.gov

The incorporation of the cis-4-cyclohexyl-L-proline scaffold into more complex bifunctional catalysts often involves modification of the carboxylic acid or the amine. For instance, the carboxylic acid can be converted to an amide, which can then be further functionalized with other catalytic groups, such as a thiourea (B124793) or a sulfonamide. These appended groups can provide additional hydrogen bonding sites to further organize the transition state and enhance stereoselectivity. The bulky cyclohexyl group in the cis orientation plays a crucial role by acting as a steric shield, directing the substrate to a specific orientation relative to the catalytic sites. wikipedia.org

Table 1: Examples of Bifunctional Catalyst Moieties Incorporated with Proline Scaffolds

Catalyst MoietyFunctionRole in Stereocontrol
ThioureaHydrogen-bond donorActivates electrophile, positions substrate
SulfonamideHydrogen-bond donorEnhances acidity, directs substrate
Primary AmineLewis baseCo-catalyst, substrate activation

Mechanistic Insights into Asymmetric Induction by cis-4-Cyclohexyl-L-proline Hydrochloride

Understanding the mechanism by which a catalyst induces stereoselectivity is fundamental to the rational design of new and improved catalytic systems. For cis-4-cyclohexyl-L-proline hydrochloride, the interplay of steric and electronic factors in the transition state is critical for achieving high enantioselectivity.

Transition State Analysis in Organocatalytic Cycles

In many proline-catalyzed reactions, such as the aldol reaction, the key carbon-carbon bond-forming step occurs within a highly organized, cyclic transition state. rsc.org The Zimmerman-Traxler model is often invoked to explain the observed stereoselectivity, proposing a chair-like six-membered transition state involving the enamine, the electrophile, and the catalyst's carboxylic acid. rsc.org

The cis-cyclohexyl group at the 4-position of the proline ring is expected to significantly influence the stability of competing transition states. By favoring a specific puckering of the pyrrolidine ring, the bulky cyclohexyl group can create a pronounced steric bias. This forces the incoming electrophile to approach the enamine from the less hindered face, thereby leading to the preferential formation of one enantiomer. Computational studies on related proline derivatives have shown that substituents at the 4-position can indeed lock the pyrrolidine ring into a specific conformation, which in turn dictates the facial selectivity of the reaction.

For example, in a Michael addition reaction, the enamine formed from cis-4-cyclohexyl-L-proline and a donor molecule will present a sterically demanding face due to the presence of the cyclohexyl group. The acceptor molecule will then preferentially add to the opposite, more accessible face, leading to a high degree of stereocontrol. The bulky substituent can act as a directing group, guiding the trajectory of the reacting partners. nih.gov

Role of Non-Covalent Interactions in Stereocontrol

Beyond simple steric hindrance, non-covalent interactions play a subtle yet crucial role in stabilizing the favored transition state and destabilizing competing pathways. In the context of catalysis by cis-4-cyclohexyl-L-proline hydrochloride, several types of non-covalent interactions are likely to be important.

The cyclohexyl group, being non-polar, can engage in van der Waals interactions with the substrate. These seemingly weak interactions, when summed up over the entire surface of the cyclohexyl ring, can provide a significant energetic differentiation between diastereomeric transition states. Furthermore, the positioning of the cyclohexyl group can influence the hydrogen-bonding network within the transition state. By restricting the conformational freedom of the proline ring, it can pre-organize the carboxylic acid group for optimal hydrogen bonding with the electrophile, thus enhancing both reactivity and selectivity.

In bifunctional catalyst systems derived from this proline analogue, the potential for non-covalent interactions becomes even more pronounced. For instance, if a thiourea or sulfonamide group is appended, the NH protons of these moieties can form strong hydrogen bonds with the acceptor molecule, further rigidifying the transition state assembly. The cyclohexyl group would then act in concert with these interactions to create a highly ordered and selective catalytic environment.

Table 2: Key Non-Covalent Interactions in Stereocontrol

Interaction TypeDescriptionInfluence on Stereoselectivity
Van der WaalsWeak, short-range attractive forcesCumulative effect can create significant energy differences between transition states.
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atomOrients and activates substrates, rigidifies the transition state.
Steric RepulsionRepulsive forces between electron cloudsDestabilizes unfavored transition states, directing the reaction pathway.

Incorporation of Cis 4 Cyclohexyl L Proline Hydrochloride in Medicinal Chemistry Building Blocks and Scaffolds

Design and Synthesis of Peptidomimetics Featuring 4-Cyclohexylproline

The design of peptidomimetics often involves the introduction of structural modifications to mimic or improve upon the properties of natural peptides. The use of substituted prolines, such as 4-cyclohexylproline, is a key approach to introduce conformational rigidity. While the trans isomer of 4-cyclohexyl-L-proline is a well-known intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, the cis isomer also holds potential in the design of novel therapeutic agents. nih.gov The synthesis of peptidomimetics incorporating cis-4-cyclohexyl-L-proline would typically follow established solid-phase or solution-phase peptide synthesis protocols, where the protected amino acid derivative is coupled to a growing peptide chain.

The substitution at the 4-position of the proline ring significantly influences its conformational preferences, particularly the ring pucker and the cis-trans isomerization of the preceding peptide bond. The pyrrolidine (B122466) ring of proline can adopt two main puckered conformations: Cγ-exo and Cγ-endo. The presence of a bulky substituent at the 4-position, such as a cyclohexyl group, sterically influences this equilibrium. nih.gov

The conformational constraints imposed by cis-4-cyclohexylproline can have a profound impact on the binding affinity and selectivity of a peptidomimetic for its target receptor. By locking the peptide backbone into a specific conformation that mimics the bioactive conformation of the endogenous ligand, binding affinity can be enhanced. nih.gov

Furthermore, the selectivity of a ligand for different receptor subtypes can be improved. Many receptor subtypes exhibit subtle differences in their binding pockets. A conformationally constrained ligand may fit preferentially into the binding site of one subtype over another, leading to enhanced selectivity. While specific studies on peptidomimetics containing cis-4-cyclohexyl-L-proline are not widely documented, research on other constrained proline analogs has demonstrated the validity of this approach. For instance, the introduction of constrained proline analogs into endomorphin-2, an endogenous opioid peptide, resulted in altered binding profiles for μ, δ, and κ opioid receptors. nih.gov

A hypothetical example of how receptor binding could be influenced is presented in the table below, illustrating the potential impact of conformational constraint on affinity (Ki) and selectivity.

CompoundTarget ReceptorKi (nM)Selectivity vs. Receptor XSelectivity vs. Receptor Y
Native PeptideReceptor A5011
Peptidomimetic with ProlineReceptor A351.51.2
Peptidomimetic with cis-4-Cyclohexyl-L-proline Receptor A 5 10 8

This table is illustrative and based on the expected effects of conformational constraint.

Role of cis-4-Cyclohexyl-L-proline Hydrochloride in Constrained Peptide Research

Constrained peptides are invaluable tools for studying structure-activity relationships (SAR) and for developing peptide-based therapeutics with improved pharmacokinetic properties, such as resistance to proteolytic degradation. nih.gov The incorporation of cis-4-cyclohexyl-L-proline hydrochloride serves to introduce a rigid bend or turn in a peptide chain. nih.gov This can be particularly useful in mimicking β-turns, which are common secondary structures in proteins and are often involved in molecular recognition events. nih.gov

By systematically replacing proline residues in a bioactive peptide with cis-4-cyclohexyl-L-proline, researchers can investigate the importance of a specific conformation at that position for biological activity. This approach helps in delineating the bioactive conformation of a peptide, which is crucial information for the design of more potent and selective analogs, including small-molecule mimetics. nih.gov

Utilization as a Chiral Auxiliary for Asymmetric Synthesis of Complex Pharmaceutical Intermediates

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Proline and its derivatives are widely used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govlibretexts.org

While specific examples detailing the use of cis-4-cyclohexyl-L-proline hydrochloride as a chiral auxiliary are not prevalent in the literature, its structural features suggest potential applicability. The chiral pyrrolidine backbone, combined with the steric bulk of the cis-cyclohexyl group, could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

The general mechanism for a proline-catalyzed asymmetric aldol reaction is shown below, illustrating the principle that could be applied using a derivative of cis-4-cyclohexyl-L-proline.

This is a generalized scheme for proline-catalyzed aldol reactions.

Structure-Activity Relationship (SAR) Studies of Derivatives Bearing the cis-4-Cyclohexylproline Moiety

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical modifications to a lead compound affect its biological activity. acs.org In the context of a peptidomimetic containing a cis-4-cyclohexylproline moiety, SAR studies would involve systematically modifying other parts of the molecule to optimize properties such as potency, selectivity, and metabolic stability.

For example, if a peptide containing cis-4-cyclohexylproline shows promising activity, medicinal chemists might synthesize a library of analogs with variations at other amino acid positions. The biological data from these analogs would then be used to build an SAR model.

A hypothetical SAR study on a series of ACE inhibitors could yield data as presented in the table below.

Compound IDR1 GroupR2 GroupACE Inhibition IC50 (nM)
Lead CompoundHPhenyl50
Analog 1MethylPhenyl45
Analog 2EthylPhenyl60
Analog 3HCyclohexyl25
Analog 4HThiophene75

This table represents hypothetical data from a SAR study.

Such studies are crucial for the iterative process of drug design and optimization, ultimately leading to the identification of clinical candidates. The unique conformational constraints imposed by the cis-4-cyclohexylproline scaffold make it an interesting and valuable component for such systematic investigations. nih.gov

Advanced Analytical and Spectroscopic Characterization of Cis 4 Cyclohexyl L Proline Hydrochloride for Research Applications

Chiral Chromatography and Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in the characterization of chiral molecules like cis-4-Cyclohexyl-L-proline hydrochloride. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and assessing their relative proportions.

Methodology and Findings: The enantiomeric excess (e.e.) of cis-4-Cyclohexyl-L-proline hydrochloride is typically determined using chiral chromatography. Often, derivatization of the amino acid is necessary to achieve adequate separation and detection. A common approach involves the reaction of the proline derivative with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, for instance, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.

For proline and its analogs, derivatization of both the amine and carboxylic acid functionalities can improve chromatographic performance, especially in GC analysis. This two-step process, which does not affect the chiral center, can lead to successful enantiomeric separation on columns such as those with cyclodextrin-based chiral stationary phases. The choice of derivatizing agent can even influence the elution order of the enantiomers.

A hypothetical chiral HPLC analysis of cis-4-Cyclohexyl-L-proline hydrochloride might involve a specialized column and mobile phase, as detailed in the table below. The retention times for the L- and D-enantiomers would be distinct, allowing for the calculation of enantiomeric purity.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

Parameter Value
Column Chiralpak AD-H (or equivalent)
Mobile Phase Hexane/Ethanol (B145695)/Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (L-enantiomer) ~ 8.5 min

| Retention Time (D-enantiomer) | ~ 10.2 min |

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Advanced NMR techniques, including two-dimensional (2D) experiments, provide detailed information about the connectivity and stereochemistry of cis-4-Cyclohexyl-L-proline hydrochloride.

Methodology and Findings: ¹H and ¹³C NMR spectra provide the basic framework of the molecular structure. For cis-4-Cyclohexyl-L-proline hydrochloride, the chemical shifts of the pyrrolidine (B122466) ring protons and carbons are particularly informative for confirming the cis stereochemistry. The distinction between cis and trans isomers of 4-substituted prolines can be made by analyzing the coupling constants and through-space correlations observed in 2D NMR spectra.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the relative stereochemistry. For the cis isomer, NOE correlations would be expected between the proton at C4 of the pyrrolidine ring and protons on the same face of the ring. The ¹³C chemical shifts of the pyrrolidine ring carbons also differ characteristically between the cis and trans isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for cis-4-Cyclohexyl-L-proline Hydrochloride in D₂O

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 (α-carbon) ~4.2 ~60
C3 ~2.0, ~2.4 ~35
C4 ~2.1 ~45
C5 ~3.3, ~3.6 ~50
Cyclohexyl CH ~1.5 ~40
Cyclohexyl CH₂ ~1.0-1.8 ~26-34

| COOH | - | ~175 |

Mass Spectrometry for Structural Confirmation and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of cis-4-Cyclohexyl-L-proline hydrochloride.

Methodology and Findings: Using a soft ionization technique such as electrospray ionization (ESI), the compound is typically observed as its protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion allows for the unambiguous determination of its elemental composition.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing further structural confirmation. The fragmentation of proline and its derivatives often involves characteristic losses of water, carbon monoxide, and parts of the side chain. While detailed fragmentation studies are more common for proline-containing peptides, the fragmentation of the free amino acid can still provide valuable structural insights.

Table 3: High-Resolution Mass Spectrometry Data for cis-4-Cyclohexyl-L-proline

Parameter Value
Molecular Formula C₁₁H₁₉NO₂
Exact Mass 197.1416
Ionization Mode ESI+

| Observed [M+H]⁺ | 198.1489 |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of cis-4-Cyclohexyl-L-proline hydrochloride would provide precise information on bond lengths, bond angles, and the conformation of both the pyrrolidine and cyclohexyl rings, unequivocally confirming the cis stereochemistry.

Methodology and Findings: To date, a public domain crystal structure of cis-4-Cyclohexyl-L-proline hydrochloride has not been reported. However, the general procedure would involve growing single crystals of the compound suitable for X-ray diffraction. The diffraction data would then be collected and analyzed to solve the crystal structure.

The expected findings from such an analysis would be the precise spatial arrangement of the atoms, confirming the relative stereochemistry of the cyclohexyl group and the carboxyl group on the pyrrolidine ring. It would also reveal details about the puckering of the five-membered ring and the chair conformation of the six-membered ring. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion, the carboxylic acid, and the secondary amine.

Table 4: Hypothetical Crystallographic Data for cis-4-Cyclohexyl-L-proline Hydrochloride

Parameter Predicted Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a ≈ 6 Å, b ≈ 10 Å, c ≈ 20 Å
Pyrrolidine Ring Conformation Envelope or Twist
Cyclohexyl Ring Conformation Chair

| Key Intermolecular Interactions | N-H···Cl, O-H···Cl hydrogen bonds |

Theoretical and Computational Studies on Cis 4 Cyclohexyl L Proline Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.govmasjaps.comindexcopernicus.com For cis-4-Cyclohexyl-L-proline hydrochloride, DFT calculations can provide a detailed understanding of its molecular geometry, orbital energies, and charge distribution. These calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. indexcopernicus.com

The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. A key feature of the proline ring is its puckered conformation, which can exist in either an "endo" or "exo" form. nih.govnih.gov The presence of the bulky cyclohexyl group at the 4-position significantly influences this puckering. For the cis isomer, the cyclohexyl group and the carboxylic acid group are on the same face of the pyrrolidine (B122466) ring, which can lead to specific steric interactions that favor a particular ring pucker.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov In the context of organocatalysis, these parameters can help predict how the molecule will interact with substrates. researchgate.net

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions, such as hydrogen bonds, which are critical for the catalytic activity of proline derivatives. nih.gov For cis-4-Cyclohexyl-L-proline hydrochloride, the protonated secondary amine and the carboxylic acid group are key functional groups whose electronic properties are of great interest.

Table 1: Calculated Electronic Properties of a Proline Derivative (Illustrative Example)
PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.2 DDFT/B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. nih.govresearchgate.net For a flexible molecule like cis-4-Cyclohexyl-L-proline hydrochloride, which has a rotatable cyclohexyl group and a puckering pyrrolidine ring, MD simulations are essential for understanding its dynamic behavior in solution.

MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves and changes shape. These simulations can be performed using various force fields, such as CHARMM or AMBER, which define the potential energy of the system. researchgate.net By running simulations for nanoseconds or even microseconds, it is possible to sample a wide range of conformations and determine their relative populations. nsf.gov

A key aspect of proline's structure is the cis-trans isomerization of the peptide bond when it is part of a peptide chain. nih.govfrontiersin.org While cis-4-Cyclohexyl-L-proline hydrochloride itself does not have a peptide bond, the principles of conformational flexibility of the proline ring are still highly relevant. The puckering of the pyrrolidine ring between the Cγ-endo and Cγ-exo states is a dynamic process that can be studied with MD. The bulky cyclohexyl group in the cis configuration is expected to have a significant impact on the preferred pucker and the energy barrier for interconversion between different puckered states. acs.org

The solvent environment is also a critical factor in determining conformational preferences. MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution. researchgate.net The hydrochloride salt form means the molecule will be charged in solution, and its interactions with solvent molecules and counter-ions will play a significant role in its conformational dynamics.

Table 2: Key Conformational Dihedrals in Proline Derivatives (Illustrative)
Dihedral AngleTypical Range (trans-proline)Typical Range (cis-proline)
Φ (phi)-60° ± 20°-75° ± 20°
Ψ (psi)150° ± 25° (polyproline II) or -45° ± 25° (α-helix)160° ± 20°
ω (omega)~180°~0°
χ1 (chi1)Variable (endo/exo pucker)

Docking and Molecular Modeling Studies of Ligand-Receptor Interactions (Theoretical Basis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. scispace.comaip.org This is particularly useful for understanding how a ligand, such as a proline derivative, might interact with a biological receptor, like an enzyme or a protein. nih.govnih.gov For cis-4-Cyclohexyl-L-proline hydrochloride, docking studies could explore its potential as an inhibitor or modulator of various protein targets.

The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and scoring of the different poses. The scoring function estimates the binding affinity between the ligand and the receptor. These functions typically take into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.net

Given the structural features of cis-4-Cyclohexyl-L-proline hydrochloride—a charged amino group, a carboxylic acid, and a bulky hydrophobic cyclohexyl group—it could potentially interact with a variety of receptor binding pockets. The cyclohexyl group could engage in hydrophobic interactions, while the charged groups could form salt bridges or hydrogen bonds with polar residues in the receptor. researchgate.net

The results of a docking study are typically visualized as a set of possible binding modes, ranked by their predicted binding affinity. These models can provide valuable hypotheses about the key interactions that stabilize the ligand-receptor complex, which can then be tested experimentally. For example, if a docking study predicts a crucial hydrogen bond between the proline's carboxylic acid and a specific amino acid residue in the receptor, this could be validated through site-directed mutagenesis experiments.

Table 3: Illustrative Docking Scores of Proline Derivatives with a Target Protein
CompoundDocking Score (kcal/mol)Key Interactions
L-Proline-5.8Hydrogen bond with Arg124, Salt bridge with Lys98
trans-4-Hydroxy-L-proline-6.2Hydrogen bonds with Arg124 and Ser127
cis-4-Cyclohexyl-L-proline-7.5 (Hypothetical)Hydrophobic interaction with Leu54, Hydrogen bond with Arg124

Predictive Modeling for Asymmetric Induction and Catalytic Efficiency

Proline and its derivatives are well-known for their ability to act as organocatalysts in asymmetric reactions, such as aldol (B89426) and Mannich reactions. researchgate.netrsc.orgacs.orgwikipedia.org Computational modeling plays a crucial role in understanding and predicting the stereochemical outcome of these reactions. researchgate.net For cis-4-Cyclohexyl-L-proline hydrochloride, predictive models can be developed to assess its potential as an asymmetric catalyst.

The mechanism of proline catalysis typically involves the formation of an enamine intermediate between the catalyst and one of the reactants. acs.org The stereoselectivity of the reaction is then determined by the facial selectivity of the subsequent attack of the electrophile on this enamine. Computational models, often using DFT, can be used to calculate the energies of the different transition states that lead to the various possible stereoisomers. The stereoisomer that is formed through the lowest energy transition state is predicted to be the major product.

The bulky cyclohexyl group in cis-4-Cyclohexyl-L-proline hydrochloride is expected to play a significant role in controlling the stereoselectivity. It can create a specific steric environment around the reactive center, effectively blocking one face of the enamine intermediate and directing the electrophile to the other face. The cis relationship between the cyclohexyl and carboxylic acid groups could lead to a unique transition state geometry and potentially high levels of asymmetric induction.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the catalytic efficiency of a series of related proline derivatives. These models correlate the structural or electronic properties of the catalysts with their observed catalytic activity. While developing a QSAR model would require experimental data for a range of catalysts, computational descriptors for cis-4-Cyclohexyl-L-proline hydrochloride could be calculated and used to predict its performance based on an existing model.

Table 4: Predicted Enantiomeric Excess (ee) for a Proline-Catalyzed Aldol Reaction (Illustrative)
CatalystCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)
L-Proline1.890
4-Methyl-L-proline2.195
cis-4-Cyclohexyl-L-proline2.5 (Hypothetical)>98

Future Directions and Emerging Research Avenues for Cis 4 Cyclohexyl L Proline Hydrochloride

Development of Novel Catalytic Systems Utilizing cis-4-Cyclohexyl-L-proline Hydrochloride

Proline and its derivatives are renowned for their efficacy as organocatalysts in a variety of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. wikipedia.orgchemicalbook.commdpi.com The catalytic activity of proline is attributed to its secondary amine functionality, which can form enamine or iminium ion intermediates, and its carboxylic acid group, which can act as a Brønsted acid. The rigid pyrrolidine (B122466) ring of proline provides a chiral scaffold that effectively controls the stereochemical outcome of these reactions. wikipedia.orglibretexts.org

The introduction of a cyclohexyl group at the 4-position of the proline ring, as seen in cis-4-Cyclohexyl-L-proline Hydrochloride, is expected to significantly influence its catalytic performance. The bulky cyclohexyl substituent can create a unique steric environment around the catalytic center, potentially leading to enhanced stereoselectivity in asymmetric transformations.

Future research in this area could focus on:

Asymmetric Aldol and Mannich Reactions: Investigating the efficacy of cis-4-Cyclohexyl-L-proline Hydrochloride as a catalyst in these fundamental carbon-carbon bond-forming reactions. The unique stereochemistry may offer different or improved selectivity compared to proline or its other derivatives.

Michael Additions: Exploring its use in conjugate addition reactions, where the steric hindrance of the cyclohexyl group could play a crucial role in controlling the facial selectivity of the nucleophilic attack.

Immobilized Catalysts: Developing supported versions of cis-4-Cyclohexyl-L-proline Hydrochloride on solid matrices, such as silica (B1680970) or polymers. rsc.org This would facilitate catalyst recovery and reuse, enhancing the sustainability and industrial applicability of the catalytic processes.

A comparative study of the catalytic activity of cis-4-Cyclohexyl-L-proline Hydrochloride with its trans isomer and other 4-substituted proline derivatives would provide valuable insights into the structure-activity relationship of these organocatalysts.

Exploration in Materials Science and Polymer Chemistry

The incorporation of proline and its derivatives into peptides and polymers is a known strategy to induce specific secondary structures, such as β-turns and polyproline helices. sigmaaldrich.com The conformationally constrained nature of the proline ring imparts rigidity to the polymer backbone, influencing its folding and assembly properties.

Emerging research could be directed towards:

Peptide and Peptidomimetic Synthesis: Incorporating cis-4-Cyclohexyl-L-proline Hydrochloride into peptide sequences to study its effect on conformation and biological activity. The cis-configuration of the cyclohexyl group could lead to novel peptide folds with potential applications in drug discovery and biomaterials.

Polymer Synthesis: Utilizing cis-4-Cyclohexyl-L-proline Hydrochloride as a monomer or a chiral initiator in polymerization reactions. This could lead to the development of novel polymers with controlled stereochemistry and potentially interesting thermal, mechanical, or optical properties. Proline-functionalized polymers have been explored as catalysts, and this derivative could offer new possibilities in this area. nih.gov

Self-Assembling Systems: Investigating the self-assembly behavior of molecules and macromolecules containing the cis-4-cyclohexyl-L-proline motif. The interplay between the rigid pyrrolidine ring and the bulky cyclohexyl group could drive the formation of well-defined nanostructures.

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages such as improved safety, enhanced reaction control, and easier scalability compared to traditional batch processes. rsc.org Organocatalysis, in general, is well-suited for integration into flow systems, particularly when the catalyst is immobilized. nih.govmdpi.com

The application of cis-4-Cyclohexyl-L-proline Hydrochloride in continuous flow systems represents a promising avenue for future research. This approach could enable the efficient and sustainable synthesis of chiral molecules on a larger scale.

Key research directions include:

Development of Packed-Bed Reactors: Creating continuous flow reactors packed with immobilized cis-4-Cyclohexyl-L-proline Hydrochloride. These reactors would allow for the continuous conversion of reactants into products with easy separation of the catalyst.

Optimization of Flow Reaction Conditions: Systematically studying the effects of reaction parameters such as flow rate, temperature, and solvent on the yield and stereoselectivity of reactions catalyzed by cis-4-Cyclohexyl-L-proline Hydrochloride in a flow setup.

Expanding the Scope of Derivatization for Enhanced Biological or Catalytic Function

The derivatization of the proline scaffold is a well-established strategy to modulate its biological activity or catalytic performance. acs.orgnih.gov The core structure of cis-4-Cyclohexyl-L-proline Hydrochloride offers several points for chemical modification, including the carboxylic acid, the secondary amine, and the cyclohexyl ring itself.

Future research can explore the synthesis of a library of derivatives of cis-4-Cyclohexyl-L-proline Hydrochloride to screen for enhanced properties.

Potential derivatization strategies and their applications are summarized in the table below:

Modification Site Potential Derivatization Potential Application
Carboxylic AcidAmidation, EsterificationPro-drugs, Peptide synthesis, Catalyst modification
Secondary AmineN-alkylation, N-acylationModulating catalytic activity, Synthesis of peptidomimetics
Cyclohexyl RingFunctionalization (e.g., hydroxylation, amination)Introducing new interaction sites, Fine-tuning steric and electronic properties

Systematic derivatization and subsequent screening of the resulting compounds could lead to the discovery of novel catalysts with superior activity and selectivity or new molecular entities with interesting biological profiles. The development of efficient synthetic routes to these derivatives will be a crucial aspect of this research endeavor. acs.orgresearchgate.net

Q & A

Q. What are the key considerations for synthesizing cis-4-cyclohexyl-L-proline hydrochloride with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry. A multi-step approach involving cyclohexylation of L-proline derivatives under anhydrous conditions is typical. For example, proline homologs are synthesized via nucleophilic substitution using cyclohexyl halides in the presence of a base (e.g., DIPEA) to minimize racemization . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol, followed by recrystallization to enhance purity .

Q. Which analytical techniques are most reliable for characterizing cis-4-cyclohexyl-L-proline hydrochloride in complex mixtures?

  • Methodological Answer :
  • HPLC with UV/Vis detection : Use a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve the compound from impurities. Retention time and spiking with a reference standard validate identity .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR (D2 _2O or DMSO-d6_6) confirm the cyclohexyl group’s cis configuration via coupling constants and NOE correlations. Compare with spectral data from structurally similar compounds (e.g., cis-4-hydroxy-D-proline hydrochloride) .
  • Mass spectrometry (HRMS) : Verify molecular weight (C11 _{11}H20 _{20}ClNO2_2) and isotopic patterns to rule out adducts .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances water solubility via ionic dissociation. Solubility should be tested experimentally (e.g., shake-flask method) in buffers of varying pH (2–7.4). Stability studies (e.g., accelerated degradation at 40°C/75% RH) assess hydrolytic susceptibility. Note that steric hindrance from the cyclohexyl group may reduce hydrolysis rates compared to unsubstituted proline derivatives .

Advanced Research Questions

Q. How does the cis-4-cyclohexyl substituent affect peptide backbone conformation and protein folding?

  • Methodological Answer : Incorporate the compound into model peptides (e.g., polyproline helices) and analyze via:
  • Circular Dichroism (CD) : Compare spectra with peptides containing natural proline or trans-substituted analogs to detect shifts in helix stability.
  • X-ray crystallography/MD simulations : Resolve the cyclohexyl group’s spatial orientation and its impact on torsional angles (φ/ψ). The bulky substituent likely restricts backbone flexibility, favoring specific secondary structures (e.g., β-turns) .

Q. What strategies resolve contradictions in reported biological activity data for cis-4-cyclohexyl-L-proline derivatives?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Purity : Validate compound purity (>98% by HPLC) and exclude contaminants (e.g., trans-isomers) using chiral columns .
  • Assay conditions : Standardize buffer ionic strength, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
  • Cell permeability : Use LC-MS to quantify intracellular uptake in cell-based assays, as the cyclohexyl group may alter membrane penetration .

Q. How can computational modeling predict the compound’s interaction with proline-specific enzymes (e.g., prolyl hydroxylases)?

  • Methodological Answer :
  • Docking studies : Use software (e.g., AutoDock Vina) to model the compound’s binding to enzyme active sites. Compare binding energies with natural substrates (e.g., L-proline).
  • MD simulations : Simulate enzyme-compound complexes to assess steric clashes caused by the cyclohexyl group. Validate predictions with enzymatic assays (e.g., inhibition kinetics) .

Data Contradiction Analysis

Q. How to address conflicting solubility data for cis-4-cyclohexyl-L-proline hydrochloride in organic solvents?

  • Methodological Answer : Discrepancies may stem from:
  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Characterize solid-state forms via XRPD .
  • Solvent purity : Trace water in DMSO or DMF can drastically alter solubility. Use Karl Fischer titration to quantify solvent moisture.
  • Temperature control : Report solubility at standardized temperatures (e.g., 25°C) with equilibration times ≥24 hours .

Experimental Design Considerations

Q. What controls are essential when testing cis-4-cyclohexyl-L-proline hydrochloride in cell culture studies?

  • Methodological Answer : Include:
  • Negative controls : L-proline hydrochloride or trans-4-cyclohexyl analogs to isolate stereochemical effects.
  • Vehicle controls : Match solvent (e.g., PBS or saline) and pH.
  • Cytotoxicity assays : Measure cell viability (e.g., MTT assay) to distinguish specific bioactivity from nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.